2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester
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Overview
Description
2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester is an organic compound with the molecular formula C12H12O4 It is a derivative of butynoic acid, featuring a methoxyphenyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester typically involves the reaction of 4-methoxyphenylacetylene with methyl propiolate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or alkyne positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-(4-methoxyphenyl)-2-butynoic acid, while reduction with lithium aluminum hydride can produce 4-(4-methoxyphenyl)-2-butanol .
Scientific Research Applications
2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for drug development is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 4-(4-methoxyphenyl)-, methyl ester: Similar structure but with a double bond instead of a triple bond.
4-Hydroxy-2-quinolones: Different core structure but similar functional groups and reactivity.
Uniqueness
2-Butynoic acid, 4-(4-methoxyphenyl)-, methyl ester is unique due to its combination of an alkyne group and a methoxyphenyl group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical transformations makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
445234-72-0 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)but-2-ynoate |
InChI |
InChI=1S/C12H12O3/c1-14-11-8-6-10(7-9-11)4-3-5-12(13)15-2/h6-9H,4H2,1-2H3 |
InChI Key |
XNDRQCDZTQQKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC#CC(=O)OC |
Origin of Product |
United States |
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